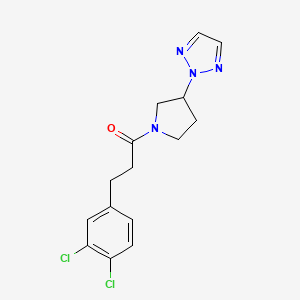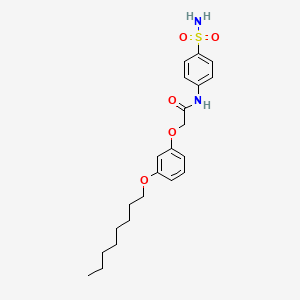![molecular formula C19H22F3N3O3 B2797302 1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-29-9](/img/structure/B2797302.png)
1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The compound contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also appears to contain an imidazolidine-2,4-dione group and a trifluoroethyl group, but without more specific information or a visual molecular structure, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including imidazolidine-2,4-dione derivatives, are recognized for their importance in drug discovery due to their structural similarity to several bioactive molecules and drugs. These compounds exhibit a range of biological activities and have therapeutic applications in both medicinal and agrochemical domains. They are also crucial in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, potentially leading to medical applications. The synthesis of hydantoins, such as through the Bucherer-Bergs reaction, is highlighted for its efficiency in producing important natural products and novel organic compounds with therapeutic potential (Shaikh et al., 2023).
Thiazolidinediones and PTP 1B Inhibition
2,4-Thiazolidinediones (TZDs), chemically related to imidazolidine-2,4-diones, are explored for their potential as PTP 1B inhibitors, targeting a key enzyme in insulin signaling pathways. Modifications to the TZD scaffold aim to optimize the design of potent PTP 1B inhibitors, with specific compounds demonstrating significant inhibitory activities. This highlights the versatility of such scaffolds in designing molecules for managing insulin resistance and Type 2 Diabetes Mellitus (Verma et al., 2019).
Imidazolidinone Derivatives in Medicinal Chemistry
The imidazolidinone scaffold, including 2,4-imidazolidinedione, is noted for its significance in medicinal chemistry due to its wide range of pharmacological activities. The review of synthesis methods and the pharmacological potential of imidazolidinone derivatives provides a foundation for further exploration and development of novel therapeutic agents targeting various diseases (Sudani & Desai, 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-12-3-4-14(9-13(12)2)17(27)23-7-5-15(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,15H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQWQNOPPMGEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

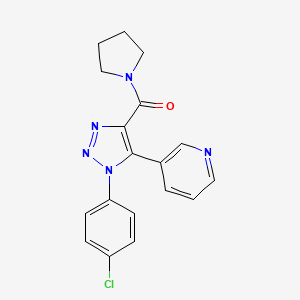
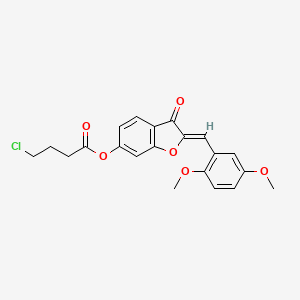

![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)

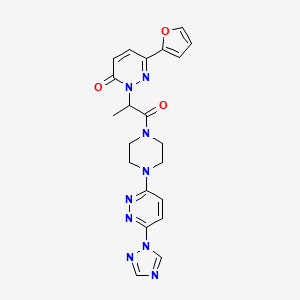

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)

